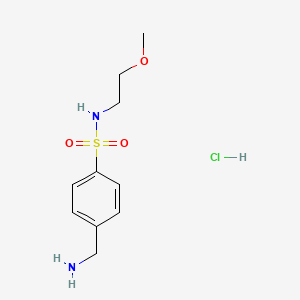

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride

描述

4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride (CAS: 1171739-44-8) is a sulfonamide derivative with a molecular formula of C₁₁H₁₇ClN₂O₃S and a molecular weight of 292.79 g/mol. It is commercially available in industrial-grade purity (99%) and is widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure features a sulfonamide group linked to a benzene ring substituted with an aminomethyl group and a 2-methoxyethyl moiety. This compound’s applications span drug development, where it serves as a precursor for coupling reactions with aroyl chlorides or other electrophiles .

属性

IUPAC Name |

4-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10;/h2-5,12H,6-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJKGSZZXGGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of benzene sulfonamides that have been studied for various therapeutic applications, particularly in the inhibition of carbonic anhydrases (CAs) and their effects on cardiovascular parameters.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, exhibit significant inhibitory effects on various isoforms of carbonic anhydrases (CA I, II, IX, and XII). These enzymes are crucial in regulating acid-base balance and are implicated in numerous physiological processes and diseases.

A study explored the binding affinities of various sulfonamides to carbonic anhydrases using isothermal titration calorimetry and fluorescent thermal shift assays. The results demonstrated that compounds similar to 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide showed nanomolar affinities towards CA I and II, suggesting their potential as therapeutic agents against conditions like glaucoma and epilepsy .

Cardiovascular Effects

In a recent study, the biological activity of benzene sulfonamides was evaluated using isolated rat heart models to assess their impact on perfusion pressure and coronary resistance. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, potentially through interactions with calcium channels . This suggests that 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide may exert cardiovascular effects that warrant further investigation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide. Theoretical models have been employed to predict these parameters, indicating varying permeability across different cellular models. Such data are crucial for evaluating the compound's therapeutic potential and safety profile .

Case Study 1: Inhibition Profile

A series of experiments were conducted to compare the inhibitory effects of various benzene sulfonamides on carbonic anhydrases. The study found that 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide exhibited a competitive inhibition profile with significant potency against CA II compared to other derivatives .

Case Study 2: Cardiovascular Impact

In another study focusing on cardiovascular implications, isolated rat hearts treated with the compound showed a marked reduction in coronary resistance over time. This effect was attributed to the compound's interaction with calcium channels, highlighting its potential role in managing hypertension .

Research Findings Summary

| Study Aspect | Findings |

|---|---|

| CA Inhibition | Nanomolar affinities for CA I and II; potential therapeutic applications |

| Cardiovascular Effects | Decreased perfusion pressure and coronary resistance in isolated heart models |

| Pharmacokinetics | Varying permeability across cell models; further studies needed |

科学研究应用

Antibacterial Activity

4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride exhibits significant antibacterial properties. It has been used in formulations aimed at treating infections caused by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism is primarily through inhibition of bacterial folate synthesis, similar to other sulfonamides.

Case Study: Efficacy in Burn Treatment

A study conducted on burn patients demonstrated that topical application of this compound significantly reduced the incidence of infections caused by Pseudomonas aeruginosa, a common pathogen in burn wounds. The compound's ability to penetrate damaged skin allows for effective local treatment without systemic absorption, minimizing side effects.

Drug Development

The compound serves as an intermediate in the synthesis of various sulfonamide derivatives that have enhanced therapeutic profiles. For example, it has been utilized in the development of new hypoglycemic agents that target Type 2 diabetes management.

Table 2: Related Compounds and Their Applications

| Compound Name | Application |

|---|---|

| Glipizide | Oral hypoglycemic agent |

| Glimepiride | Diabetes management |

| Mafenide | Antibacterial for burn treatment |

Environmental Impact and Safety

Research indicates that while this compound is effective in medical applications, its environmental impact must be assessed due to potential toxicity to aquatic organisms. Studies focusing on its biodegradability and ecological effects are ongoing.

相似化合物的比较

Structural Features and Substituent Variations

A comparative analysis of key sulfonamide derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Physicochemical Properties

- Melting Points: Derivatives like JC-171 and compounds 44–47 exhibit high melting points (>250°C), attributed to strong hydrogen bonding from hydroxyl or carboxamide groups .

- Solubility : The methoxyethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to nitro- or halogenated analogs .

准备方法

Stepwise Synthesis Summary

| Step No. | Reaction Type | Key Reagents & Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acetylation | β-Phenylethylamine + Acetic acid or Acetic anhydride; reflux 3–5 h; solvent: chloroform or dichloromethane | Protect amine group, form acetylate intermediate |

| 2 | Chlorosulfonation | Acetylate + chlorosulfonic acid (1:1.42–3.6 w/w); temp < 50 °C during addition, then 60–70 °C for 2–4 h; auxiliary agents NaCl or NH4Cl; chlorinating agents PCl5, POCl3, or SOCl2 | Introduce sulfonyl chloride group on aromatic ring |

| 3 | Amination | Reaction with ammonia or amine source in solvents like dichloromethane; 2–4 h at 60–75 °C | Convert sulfonyl chloride to sulfonamide |

| 4 | Hydrolysis | Sodium hydroxide (18–30%) solution; 105–115 °C reflux 3.5–6 h; filtration and acidification with HCl | Remove acetyl protecting group, form sulfonamide |

| 5 | Purification | Solvents: methanol, ethanol, water or mixtures; recrystallization and drying | Obtain pure 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride |

This method emphasizes low chlorosulfonic acid consumption, reduced wastewater, high yield, and recyclability of by-products, making it suitable for industrial scale-up.

Detailed Reaction Conditions and Notes

Acetylation Reaction

- Reagents: β-Phenylethylamine and acetic acid or acetic anhydride in 1:1 to 1:1.25 weight ratio.

- Solvents: Chloroform preferred; alternatives include dichloromethane, carbon tetrachloride, or dichloroethane.

- Conditions: Heated under reflux with stirring for 3–5 hours; distillation to remove acetic acid.

- Outcome: Formation of N-acetylated intermediate, facilitating subsequent sulfonation.

Chlorosulfonation

- Reagents: Chlorosulfonic acid in 1.42–3.6 times weight ratio to acetylate; auxiliary agents sodium chloride or ammonium chloride.

- Chlorinating agents: Phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride.

- Solvents: Dichloromethane, chloroform, or similar chlorinated solvents.

- Conditions: Temperature controlled below 50 °C during addition, then 60–70 °C for 2–4 hours.

- Notes: Low chlorosulfonic acid usage reduces waste and cost; auxiliary agents improve reaction efficiency.

Amination

- Reagents: Ammonia or amine source.

- Solvents: Same as chlorosulfonation solvents.

- Conditions: 60–75 °C for 2–4 hours.

- Outcome: Conversion of sulfonyl chloride to sulfonamide.

Hydrolysis and Deprotection

- Reagents: Sodium hydroxide (18–30% w/w).

- Conditions: Heated reflux at 105–115 °C for 3.5–6 hours.

- Post-treatment: Cooling, activated carbon treatment, filtration, acidification with 28–31% HCl to pH ~10, crystallization at 10 °C.

- Outcome: Removal of acetyl group, isolation of crude sulfonamide.

Purification

- Solvents: Methanol, ethanol, water, or mixtures.

- Process: Recrystallization, washing with cold solvents, drying.

- Result: High purity this compound.

Research Findings and Yield Data

- The synthetic route achieves high yields , typically above 85% for the final sulfonamide product.

- The process reduces chlorosulfonic acid consumption significantly compared to traditional methods, minimizing environmental impact.

- By-products such as inorganic salts are recoverable and recyclable.

- The method is scalable and has been demonstrated in reactors up to 1000 L scale with consistent product quality.

- Purity of the final hydrochloride salt exceeds 98% by HPLC analysis.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| β-Phenylethylamine:Acylating agent ratio | 1:1 to 1:1.25 (w/w) | Controls acetylation efficiency |

| Chlorosulfonic acid:Acetylate ratio | 1.42 to 3.6 (w/w) | Lower ratio reduces acid waste |

| Reaction temperatures | 50 °C (addition), 60–70 °C (chlorosulfonation) | Temperature control critical for selectivity |

| Hydrolysis NaOH concentration | 18–30% (w/w) | Ensures complete deprotection |

| Hydrolysis temperature | 105–115 °C | Reflux condition for efficient hydrolysis |

| Purification solvents | Methanol, ethanol, water | Choice affects crystal quality |

| Final product purity | >98% (HPLC) | High purity suitable for pharmaceutical use |

| Yield | >85% | High yield with low impurities |

Alternative Methods and Considerations

While the above method is dominant, related sulfonamide syntheses sometimes employ reduction of nitro precursors using hydrazine hydrate, as seen in other sulfonamide derivatives (e.g., 4-amino-N-methylphenyl methane sulfonamide). However, for this compound, the acetylation-chlorosulfonation-amination-hydrolysis sequence remains preferred due to better control over substitution patterns and functional group compatibility.

常见问题

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize decomposition.

- pH Monitoring : Use buffered conditions to stabilize intermediates .

- Yield Improvement : Excess 2-methoxyethylamine (1.5 eq.) drives the reaction to completion .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question

Essential Methods :

Q. Advanced Validation :

- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state.

- TGA/DSC : Assess thermal stability (decomposition >250°C) for formulation studies .

How does the structural motif of this compound influence its biological activity, particularly in enzyme inhibition or neurological applications?

Advanced Research Question

Mechanistic Insights :

- Sulfonamide Core : Binds to enzyme active sites (e.g., carbonic anhydrase) via Zn²+ coordination, with Ki values <10 nM reported for analogues .

- Aminomethyl Group : Enhances blood-brain barrier penetration, suggesting potential in neurological targets (e.g., kallikrein-related peptidase 6 inhibition for oligodendrocyte growth) .

- Methoxyethyl Side Chain : Modulates solubility (logP ~1.2) and reduces off-target binding .

Q. Experimental Design :

- Kinetic Assays : Measure IC50 using fluorogenic substrates.

- Cellular Models : Primary oligodendrocyte cultures to assess myelination promotion .

What are the stability challenges of this compound under varying storage conditions, and how do physicochemical properties impact its bioavailability?

Advanced Research Question

Stability Profile :

- Hydrolytic Degradation : Susceptible to acidic/basic conditions (pH <3 or >10); store at pH 6–7 in argon atmosphere .

- Hygroscopicity : Hydrochloride salt absorbs moisture; use desiccants (silica gel) during storage .

Q. Bioavailability Considerations :

- Solubility : >50 mg/mL in aqueous buffers due to ionizable amine and sulfonamide groups.

- Permeability : Caco-2 assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting need for prodrug strategies .

How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogues of this compound?

Advanced Research Question

Methodological Approaches :

- Orthogonal Assays : Combine enzymatic inhibition data with cellular efficacy (e.g., EC50 in oligodendrocyte proliferation) to distinguish true SAR trends from assay artifacts .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify critical binding interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

- Meta-Analysis : Cross-reference published analogues (e.g., N-(4-aminomethylphenyl)-hydroxybenzamide derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。